molecular formula C13H17ClN4O3S B2786499 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide CAS No. 2094950-57-7

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide

Numéro de catalogue B2786499
Numéro CAS: 2094950-57-7
Poids moléculaire: 344.81
Clé InChI: XSLHWNPYWBINFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in the signal transduction of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mécanisme D'action

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. JAK3 is primarily expressed in immune cells, and its inhibition leads to the suppression of cytokine signaling and the reduction of inflammation.
Biochemical and Physiological Effects
4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies. In rheumatoid arthritis, 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has been shown to significantly reduce the signs and symptoms of the disease, as well as slow down the progression of joint damage. In psoriasis, 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has been shown to reduce skin lesions and improve quality of life. In inflammatory bowel disease, 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has been shown to induce clinical remission and improve endoscopic and histologic scores. In multiple sclerosis, 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has been shown to reduce the number and size of brain lesions and improve neurological function.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide is a potent and selective inhibitor of JAK3, and its efficacy has been demonstrated in various preclinical and clinical studies. However, like all drugs, 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has its limitations. It may cause adverse effects such as infections, anemia, and liver enzyme abnormalities. In addition, its long-term safety and efficacy have not been fully established, and further studies are needed to address these concerns.

Orientations Futures

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has shown great promise in the treatment of various autoimmune and inflammatory diseases. However, there is still much to be learned about its mechanism of action and potential therapeutic applications. Future research should focus on elucidating the downstream signaling pathways affected by JAK3 inhibition and identifying biomarkers that can predict patient response to 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide. In addition, new JAK inhibitors with improved safety and efficacy profiles should be developed to expand the therapeutic options for patients with autoimmune and inflammatory diseases.

Méthodes De Synthèse

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-chloro-4-pyridinecarboxaldehyde, which is then reacted with methyl 4-aminobenzoate to form the intermediate methyl 2-(2-chloro-4-pyridyl)acetate. The key step in the synthesis of 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide involves the coupling of this intermediate with N-methylpiperazine-1-sulfonamide in the presence of a coupling agent and a base. The resulting product is then purified by column chromatography to obtain the final product.

Applications De Recherche Scientifique

4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, 4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide has been shown to effectively inhibit JAK3-mediated signaling pathways and reduce inflammation in animal models of these diseases.

Propriétés

IUPAC Name

4-[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O3S/c1-15-22(20,21)18-8-6-17(7-9-18)13(19)3-2-11-4-5-16-12(14)10-11/h2-5,10,15H,6-9H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLHWNPYWBINFP-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCN(CC1)C(=O)C=CC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)N1CCN(CC1)C(=O)/C=C/C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.